molecular formula C13H14N2O4 B1607338 Pentamethylenebismaleimide CAS No. 5443-21-0

Pentamethylenebismaleimide

Cat. No. B1607338
CAS RN: 5443-21-0
M. Wt: 262.26 g/mol
InChI Key: XNMVBFGQPBLPKO-UHFFFAOYSA-N
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Description

Pentamethylenebismaleimide is a chemical compound with the formula C13H14N2O4 . It contains a total of 33 atoms, including 14 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, and 4 Oxygen atoms .


Synthesis Analysis

The synthesis of bismaleimide monomers, which would include Pentamethylenebismaleimide, involves the preparation of a series of bismaleimide monomers (BMI) with various structures containing flexible linkages . The structural characterization of these compounds was carried out by elemental analysis, Fourier transform infrared spectroscopy, and 1H NMR spectroscopy . The reactivity of the bismaleimide compounds is influenced by the chemical nature of the bridge unit between the maleimide rings .


Molecular Structure Analysis

The molecular structure of bismaleimide compounds, including Pentamethylenebismaleimide, was confirmed by FTIR, 1H-NMR, and 13C-NMR analysis . The curing behavior of the different monomers was investigated by FTIR and DSC analysis .


Chemical Reactions Analysis

The thermal behavior of bismaleimide monomers was investigated by differential scanning calorimetry, polarized light microscopy, and thermogravimetric analysis . The reactivity of the bismaleimide compounds is influenced by the chemical nature of the bridge unit between the maleimide rings .


Physical And Chemical Properties Analysis

Bismaleimide compounds, including Pentamethylenebismaleimide, have excellent membrane and colloidal stability, high loading efficiency of hydrophobic drugs, low membrane permeability, high functional modifiability, and long circulation time . Results of thermogravimetric analysis indicated that the cured sample systems display a high char yield at lower concentrations of AS-GO (≤0.5 wt%) with an improved thermal stability .

Future Directions

The future directions for bismaleimide compounds, including Pentamethylenebismaleimide, involve enhancing the toughness of BMIs without compromising but rather improving the related physical and chemical properties . This could be achieved by simplifying the design and synthetic process, streamlining and standardizing the self-assembly procedure, and broadening the horizon of potential applications .

properties

IUPAC Name

1-[5-(2,5-dioxopyrrol-1-yl)pentyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-10-4-5-11(17)14(10)8-2-1-3-9-15-12(18)6-7-13(15)19/h4-7H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMVBFGQPBLPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80969565
Record name 1,1'-(Pentane-1,5-diyl)di(1H-pyrrole-2,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5443-21-0
Record name Pentamethylenebismaleimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12811
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-(Pentane-1,5-diyl)di(1H-pyrrole-2,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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